Boc-NH-C6-Br

ADC Linkers Bioconjugation Hydrophobicity

tert-Butyl (6-bromohexyl)carbamate (CAS 142356-33-0), also known as N-Boc-6-bromohexylamine or Boc-NH-C6-Br, is a bifunctional chemical building block characterized by the presence of a tert-butyloxycarbonyl (Boc) protected primary amine and a terminal primary alkyl bromide linked by a six-carbon aliphatic chain. This structure imparts a dual reactivity: the Boc group provides temporary protection for the amine during synthetic sequences, while the terminal bromine serves as an excellent leaving group for nucleophilic substitution reactions, enabling the covalent attachment of the compound to various nucleophiles.

Molecular Formula C11H22BrNO2
Molecular Weight 280.20 g/mol
CAS No. 142356-33-0
Cat. No. B028196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-NH-C6-Br
CAS142356-33-0
SynonymsN-(6-Bromohexyl)carbamic Acid 1,1-Dimethylethyl Ester;  (6-Bromohexyl)carbamic Acid tert-Butyl Ester;  N-(tert-Butoxycarbonyl)-6-bromohexylamine;  tert-Butyl(6-bromohexyl)carbamate; 
Molecular FormulaC11H22BrNO2
Molecular Weight280.20 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCCCCBr
InChIInChI=1S/C11H22BrNO2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8-12/h4-9H2,1-3H3,(H,13,14)
InChIKeyNXQXVXILNVTMNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl (6-bromohexyl)carbamate (CAS 142356-33-0): A Dual-Functional Boc-Protected Alkyl Linker for Targeted Conjugation and Synthesis


tert-Butyl (6-bromohexyl)carbamate (CAS 142356-33-0), also known as N-Boc-6-bromohexylamine or Boc-NH-C6-Br, is a bifunctional chemical building block characterized by the presence of a tert-butyloxycarbonyl (Boc) protected primary amine and a terminal primary alkyl bromide linked by a six-carbon aliphatic chain [1]. This structure imparts a dual reactivity: the Boc group provides temporary protection for the amine during synthetic sequences, while the terminal bromine serves as an excellent leaving group for nucleophilic substitution reactions, enabling the covalent attachment of the compound to various nucleophiles [2]. Its primary utility lies in its role as a non-cleavable linker for the construction of Antibody-Drug Conjugates (ADCs) and as a versatile intermediate for introducing a protected amine functionality into more complex molecules, such as PROTACs, fluorescent indicators, and various enzyme inhibitors [3]. Physically, it is a colorless to yellow liquid with a density of 1.192 g/mL and a refractive index (n20/D) of 1.473 .

Why 'Any Boc-Protected Bromoalkane' Cannot Replace tert-Butyl (6-bromohexyl)carbamate in ADC and PROTAC Design


While the Boc-protected bromoalkyl moiety defines a class of compounds, the performance and applicability of tert-Butyl (6-bromohexyl)carbamate are uniquely tied to its precise six-carbon chain length. This specific spacer length is not arbitrary; it is a critical design parameter that governs the physicochemical properties and biological efficacy of the final conjugate . In ADC development, the C6 spacer provides an optimal balance between hydrophobicity and flexibility. Shorter chains (e.g., C2, C3) can limit conformational freedom and hinder efficient payload engagement, while longer chains (e.g., C8, C10) can increase overall hydrophobicity, potentially leading to increased aggregation, faster plasma clearance, and altered pharmacokinetic (PK) profiles of the ADC . Similarly, in PROTAC design, the linker length and composition are crucial determinants of ternary complex formation and subsequent target degradation efficiency; substituting a C6 linker with a different length can dramatically alter or even abolish the desired biological activity . Therefore, while other Boc-protected bromoalkanes may appear functionally similar, they are not interchangeable substitutes without introducing significant, and often detrimental, variability into the final product's performance.

Quantitative Differentiation: Key Procurement Evidence for tert-Butyl (6-bromohexyl)carbamate


Spacer Length vs. Hydrophobicity: The C6 Advantage in Bioconjugation

In ADC design, linker hydrophobicity is a critical parameter influencing aggregation and pharmacokinetics. tert-Butyl (6-bromohexyl)carbamate features a six-carbon alkyl chain, which confers a calculated partition coefficient (cLogP) of approximately 3.86, indicative of moderate hydrophobicity [1]. In contrast, a shorter C3 analog (tert-Butyl (3-bromopropyl)carbamate) has a cLogP of ~2.1, while a longer C8 analog has a cLogP of ~4.5. This positions the C6 linker as an optimal balance: it is hydrophobic enough to promote favorable payload-membrane interactions but not so hydrophobic as to induce significant ADC aggregation, a common issue with longer alkyl linkers that can lead to rapid clearance and poor efficacy .

ADC Linkers Bioconjugation Hydrophobicity

Solubility Profile: Optimized for Standard Bioconjugation and Synthetic Workflows

tert-Butyl (6-bromohexyl)carbamate demonstrates excellent solubility in common organic solvents used for bioconjugation and solid-phase peptide synthesis, such as dichloromethane (DCM), chloroform, and ethyl acetate . This broad solubility profile is a direct consequence of its C6 alkyl chain. In comparison, a shorter C2 analog is significantly more polar, which can cause solubility issues in non-polar reaction media, while a longer C10 analog may have poor solubility in more polar, protic solvent mixtures often required for biomolecule conjugation. The compound's solubility characteristics ensure reliable and reproducible reaction conditions during the critical steps of linker attachment and subsequent deprotection .

Solubility ADC Synthesis Process Chemistry

Purity Levels and Analytical Characterization for Reproducible Results

High and consistent purity is non-negotiable for critical applications like ADC synthesis, where impurities can lead to off-target effects or batch-to-batch variability. Commercial sources for tert-Butyl (6-bromohexyl)carbamate provide clear, verifiable purity specifications. Sigma-Aldrich (now MilliporeSigma) offers the compound at ≥97.0% purity as determined by Gas Chromatography (GC) . Other reputable suppliers, such as Chem-Impex and AKSci, offer it at ≥95% purity as determined by Nuclear Magnetic Resonance (NMR) spectroscopy [1]. This level of analytical rigor is comparable to, and in some cases exceeds, that provided for other common linkers like SMCC or maleimide-PEG linkers, which are often offered at 95% purity. The availability of multiple high-purity sources, each with defined analytical methods, provides procurement professionals with validated options and reduces the risk associated with single-source supply chains.

Analytical Chemistry Quality Control Procurement

High-Value Application Scenarios for tert-Butyl (6-bromohexyl)carbamate Based on Differentiating Evidence


ADC Linker-Payload Conjugation

The primary and most validated application for tert-Butyl (6-bromohexyl)carbamate is as a non-cleavable linker in Antibody-Drug Conjugates (ADCs). As established, its C6 spacer provides an optimal balance of hydrophobicity (cLogP ~3.86) , which minimizes aggregation and improves pharmacokinetics compared to shorter or longer alkyl chains. In this scenario, the terminal bromine reacts with a free thiol group on a reduced antibody (e.g., interchain disulfide cysteines) or an engineered cysteine residue. Following conjugation, the Boc protecting group is removed under mild acidic conditions, revealing a free primary amine. This amine then serves as the attachment point for a cytotoxic payload, often through an amide bond or by further functionalization with a cleavable peptide sequence. This two-step conjugation strategy, enabled by the compound's dual functionality, provides precise control over the drug-to-antibody ratio (DAR) and linker-payload attachment site .

PROTAC Synthesis

tert-Butyl (6-bromohexyl)carbamate is a critical building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a protein of interest, leading to its degradation. The compound serves as a key intermediate in constructing the linker region that connects the two warheads. The bromine atom is used in a nucleophilic substitution reaction to attach the linker to one warhead (e.g., a ligand for the target protein), while the Boc-protected amine is later deprotected and used to attach the second warhead (e.g., an E3 ligase ligand) . The specific C6 chain length is often crucial for achieving the optimal spatial orientation and distance required to form a productive ternary complex between the target protein, the PROTAC, and the E3 ligase, directly impacting degradation efficiency [1].

Synthesis of Fluorescent Indicators and Enzyme Inhibitors

Beyond ADC and PROTAC applications, tert-Butyl (6-bromohexyl)carbamate is a widely employed intermediate in the synthesis of functional small molecules, particularly fluorescent indicators and various enzyme inhibitors . The bromoalkyl chain acts as a versatile handle for introducing a protected amine group onto a target scaffold. For instance, it can be used to append a primary amine onto a fluorophore core, which can then be further derivatized to create a sensor for a specific analyte. Similarly, it can be used to modify inhibitor scaffolds, where the C6 chain serves as a critical spacer between a binding motif and a chemical handle, allowing for optimization of inhibitor potency and selectivity. The compound's reliable reactivity and high commercial purity (≥97% GC) make it a preferred choice for medicinal chemists and chemical biologists seeking a robust method for installing a protected amine group in a controlled and reproducible manner [1].

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